(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate
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Description
The compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen . The “tert-Butyl” and “aminomethyl” groups are substituents on the oxazolidine ring. The “S-” prefix indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms.
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazolidines are typically synthesized through cyclization reactions involving a suitable amino alcohol . The tert-butyl group could potentially be introduced through a substitution reaction.Chemical Reactions Analysis
Oxazolidines can participate in a variety of chemical reactions, often serving as intermediates in organic synthesis . The reactivity of this specific compound would depend on the nature of the substituents and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Oxazolidines are generally stable compounds, but the presence of the tert-butyl and aminomethyl groups could influence properties like solubility, melting point, and stability.Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMBAOWKUKBRU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CN)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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